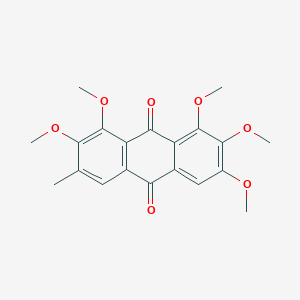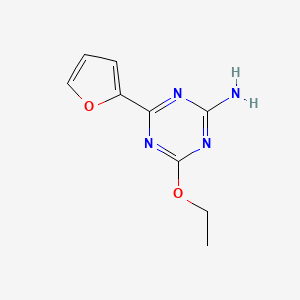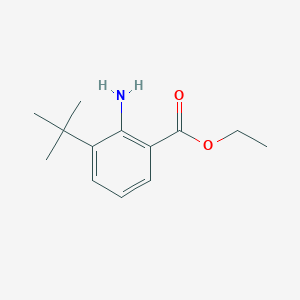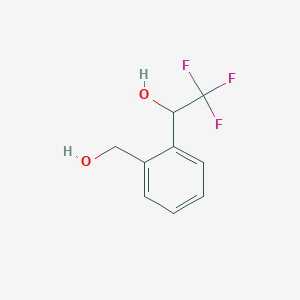
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of an anthracene-9,10-dione derivative. The process may include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure consistent quality and yield, possibly through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to dihydroanthracene derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the anthracene-9,10-dione core play crucial roles in its binding affinity and activity . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with oxidative stress pathways and DNA .
Comparison with Similar Compounds
Similar Compounds
1,2,6,7,8-Pentamethoxy-3-methylanthraquinone: Similar in structure but with different methoxy group positions.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern.
2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione: Contains a hydroxyl group instead of one methoxy group.
Uniqueness
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups and the presence of a methyl group on the anthracene-9,10-dione core.
Properties
CAS No. |
81892-82-2 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,2,3,7,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-10-13(19(26-5)17(9)24-3)16(22)14-11(15(10)21)8-12(23-2)18(25-4)20(14)27-6/h7-8H,1-6H3 |
InChI Key |
FVJRXHCWZJCSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)






![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
